

An In-depth Technical Guide to the Physical Properties of 2-Methyl-naphthyridine

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Compound of Interest

Compound Name: 2-Methyl-[1,8]naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-naphthyridine, with a primary focus on the most extensively studied isomer, 2-Methyl-1,8-naphthyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its physical characteristics, spectroscopic profile, and synthetic methodologies. Given the existence of multiple structural isomers, this guide also presents comparative data for other known isomers where information is available.

Core Physical Properties

The physical properties of 2-Methyl-naphthyridine isomers are crucial for their application in medicinal chemistry and materials science. These properties influence their solubility, formulation, and behavior in biological systems. The data presented below has been aggregated from various sources, and the nature of the data (experimental or predicted) is indicated where known.

Quantitative Data Summary

Property	2-Methyl-1,8-naphthyridine	2-Methyl-1,5-naphthyridine	4-Methyl-2,6-naphthyridine
CAS Number	1569-16-0	7675-32-3	31121-65-0
Molecular Formula	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol [1]	144.173 g/mol [2]	144.18 g/mol [3]
Melting Point	91.0-102.0 °C[4][5][6]	Not Available	78 °C or 94.5-95.5 °C[3]
Boiling Point	252.8 °C at 760 mmHg[3]	252.8±20.0 °C at 760 mmHg[2]	Not Available
Appearance	Light yellow to brown crystalline powder[6] or orange powder[3]	Not Available	Not Available
Density	1.141 g/cm ³ [3]	1.1±0.1 g/cm ³ [2]	Not Available
pKa	~3.39 (estimated based on 1,8-naphthyridine)[7]	Not Available	Not Available
LogP (Octanol/Water)	1.93820 (Predicted)[3]	1.01 (Predicted)[2]	Not Available
Solubility	Expected to be soluble in polar organic solvents.[8]	Expected to have moderate solubility in polar organic solvents. [8]	Expected to be soluble in polar organic solvents.[8]

Note: Data for other isomers of 2-Methyl-naphthyridine is not readily available in the public domain.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Methyl-naphthyridine. While comprehensive spectral data is not consistently published, the following provides an overview of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of 2-Methyl-1,8-naphthyridine is expected to show characteristic signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts of the aromatic protons are influenced by the positions of the nitrogen atoms and the methyl substituent.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The chemical shifts of the carbons in the heterocyclic rings are typically found downfield.

Detailed experimental peak lists for 2-Methyl-naphthyridine isomers are not consistently available in the cited literature. Researchers should refer to specific synthetic publications for characterization data, which is often found in the supplementary information.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-naphthyridine would be characterized by the following absorption bands:

- C-H stretching (aromatic): Typically observed in the region of $3100\text{-}3000\text{ cm}^{-1}$.
- C-H stretching (aliphatic): From the methyl group, expected around $3000\text{-}2850\text{ cm}^{-1}$.
- C=C and C=N stretching: Aromatic ring vibrations in the $1600\text{-}1475\text{ cm}^{-1}$ region.
- C-H bending: In-plane and out-of-plane bending vibrations for the substituted aromatic rings.

Mass Spectrometry (MS)

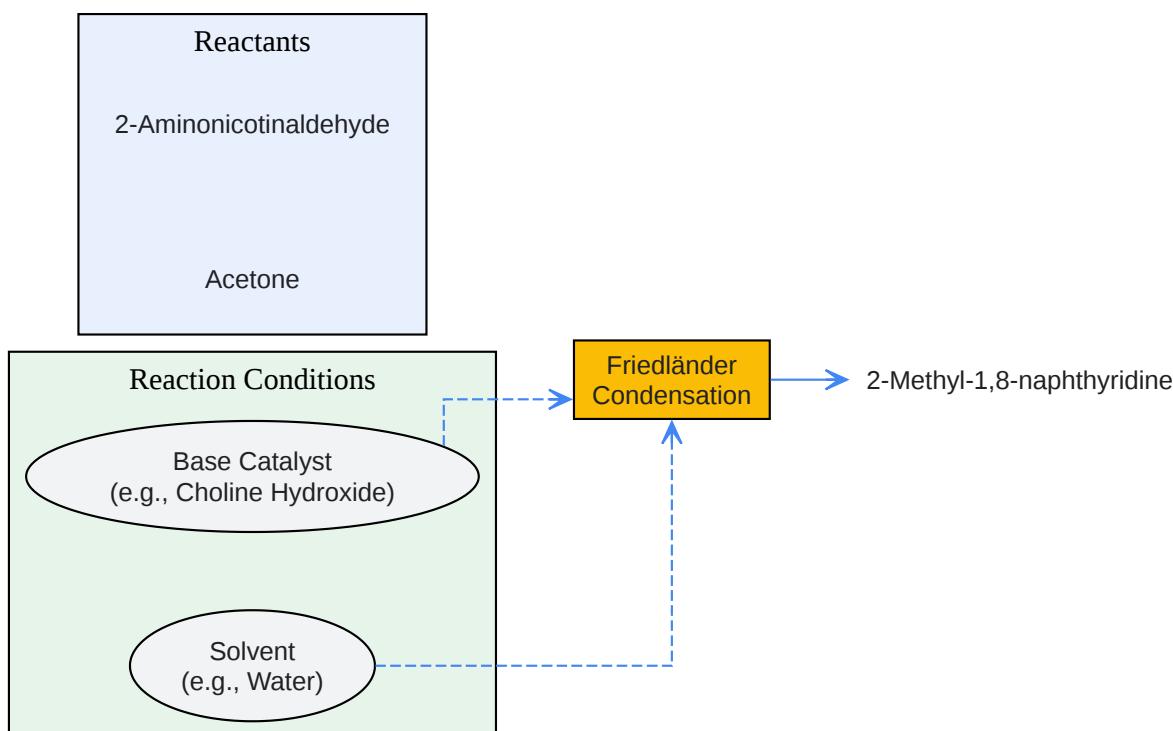
Mass spectrometry of 2-Methyl-naphthyridine will show a molecular ion peak (M^+) corresponding to its molecular weight (approximately 144.17 g/mol). Fragmentation patterns would be dependent on the specific isomer and the ionization technique used.

Experimental Protocols

Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Condensation

The Friedländer synthesis is a widely employed and versatile method for the preparation of quinolines and naphthyridines. The following is a general protocol for the synthesis of 2-Methyl-1,8-naphthyridine.[12][13]

Reaction Scheme:



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Figure 1. General scheme for the Friedländer synthesis of 2-Methyl-1,8-naphthyridine.

Materials:

- 2-Aminonicotinaldehyde
- Acetone (or another carbonyl compound with an α -methylene group)
- Base catalyst (e.g., Choline Hydroxide, Piperidine, or Cerium(III) chloride heptahydrate)[12]

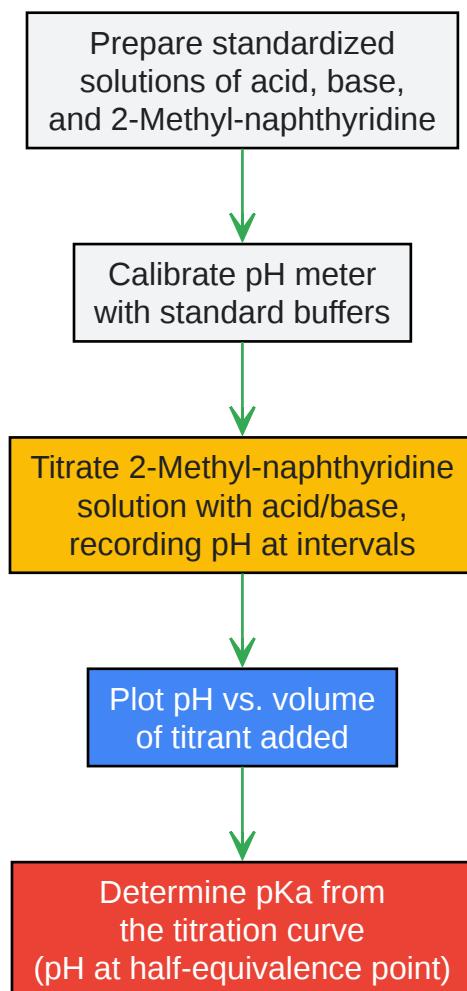
- Solvent (e.g., water or ethanol, or solvent-free conditions)[12]
- Round-bottom flask
- Magnetic stirrer
- Heating mantle or water bath
- Apparatus for filtration and recrystallization

Procedure:

- In a round-bottom flask, dissolve 2-aminonicotinaldehyde in the chosen solvent (if applicable).
- Add an equimolar amount of acetone to the solution.
- Introduce a catalytic amount of the base to the reaction mixture.
- Stir the mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 6 hours).[12]
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. Otherwise, the product is extracted using a suitable organic solvent.
- The crude product can be purified by recrystallization or column chromatography.

Determination of pKa

The following is a general protocol for the determination of the acid dissociation constant (pKa) using potentiometric titration.

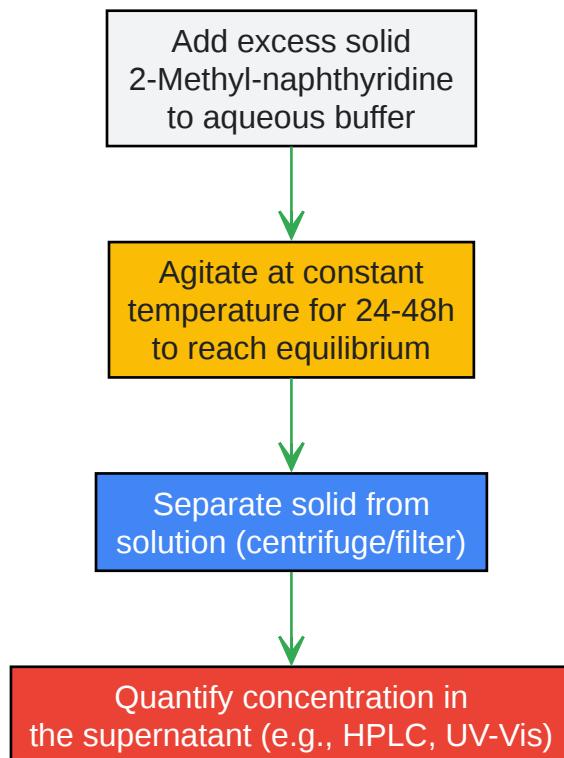


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Figure 2. Workflow for the experimental determination of pKa by potentiometric titration.

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.



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Figure 3. Workflow for the determination of aqueous solubility using the shake-flask method.

Conclusion

This technical guide consolidates the available physical and chemical data for 2-Methyl-naphthyridine, with a particular emphasis on the 1,8-isomer. While key physical constants for 2-Methyl-1,8-naphthyridine are relatively well-documented, there is a noticeable lack of comprehensive experimental data for other isomers, as well as for properties such as pKa and aqueous solubility across all isomers. The provided experimental protocols offer standardized methodologies for the synthesis and characterization of these compounds, which should aid researchers in generating further data to fill these gaps. The continued investigation into the physicochemical properties of all 2-Methyl-naphthyridine isomers is crucial for unlocking their full potential in the development of novel therapeutics and advanced materials.

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